7-Methoxy-8-nitroquinoline
Overview
Description
7-Methoxy-8-nitroquinoline is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. Its synthesis and properties are key areas of interest, providing insights into its reactivity and potential uses in various fields.
Synthesis Analysis
The synthesis of 7-Methoxy-8-nitroquinoline derivatives and related compounds often involves multi-step chemical processes. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline illustrates a method starting with cheap raw materials and undergoing cyclization, nitration, and chlorination steps, achieving a product yield of 85% (Lei Zhao, Fei Lei, Yuping Guo, 2017).
Molecular Structure Analysis
The molecular and crystal structure of nitroquinoline derivatives, including those related to 7-Methoxy-8-nitroquinoline, has been elucidated using techniques such as X-ray diffraction. These studies reveal detailed insights into the compound's geometry, hydrogen bonding, and molecular packing, which are crucial for understanding its reactivity and interactions (M. Sax, R. Desiderato, T. Dakin, 1969).
Chemical Reactions and Properties
The reactivity of 7-Methoxy-8-nitroquinoline and its derivatives with various reagents demonstrates a wide range of chemical behaviors. For instance, reactions with nitrous acid and other reagents reveal the formation of unstable derivatives and highlight the compound's utility in synthesizing complex molecules (Raymond Bonnett et al., 1979).
Physical Properties Analysis
The physical properties of 7-Methoxy-8-nitroquinoline derivatives, such as solubility, melting points, and crystalline structure, are pivotal for their application in material science and pharmaceuticals. Research on polarography and other spectroscopic methods provides a detailed understanding of these aspects, aiding in the compound's characterization and practical use (S. Gupta, P. Raghavan, 1971).
Chemical Properties Analysis
The chemical properties, including the reactivity of 7-Methoxy-8-nitroquinoline with other chemical entities, its role in the formation of coordination compounds, and its behavior under various chemical reactions, are fundamental to exploring its applications in chemistry and related fields. Investigations into its coordination compounds and interactions with metal ions provide insights into its potential as a ligand in metal complexes (M. M. Aly, M. Makhyoun, S. El-Ezaby, 1973).
Scientific Research Applications
Cancer Research : Nitrated indenoisoquinolines with a nitro group and a methoxy group, such as 7-Methoxy-8-nitroquinoline, have shown promise as topoisomerase I inhibitors. These compounds exhibit low nanomolar cytotoxicities against cancer cells, indicating their potential in cancer treatment (Morrell et al., 2007).
Pharmaceutical Synthesis : The compound has been used in synthesizing marine alkaloids like batzelline C, isobatzelline C, discorhabdin C, and makaluvamine D from a quinoline. These alkaloids have potential applications in pharmaceutical research (Roberts et al., 1996).
Antibacterial Applications : New 8-nitrofluoroquinolone derivatives, related to 7-Methoxy-8-nitroquinoline, have demonstrated promising antibacterial activity against both gram-positive and gram-negative bacteria. More lipophilic groups in these compounds enhance their activity against gram-positive strains (Al-Hiari et al., 2007).
Molecular and Crystal Structure Studies : The molecular and crystal structure of similar compounds like 6-methoxy-8-nitro-5(1H)-quinolone have been studied for their bifurcated hydrogen bond and dielectric properties, which might influence their chemical behavior and applications (Sax et al., 1969).
Antidepressant Research : Compounds related to 7-Methoxy-8-nitroquinoline have been studied for their antidepressant-like effects, suggesting their involvement in the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway (Dhir & Kulkarni, 2011).
Antimalarial Research : Derivatives of 7-Methoxy-8-nitroquinoline have shown potential as new treatments for malaria due to their ability to inhibit the growth of the malaria parasite in animal models (Chen et al., 1992).
Safety And Hazards
Future Directions
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research could focus on developing synthetic strategies for the preparation of 7-Methoxy-8-nitroquinoline and its derivatives, as well as studying their biological activities .
properties
IUPAC Name |
7-methoxy-8-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-8-5-4-7-3-2-6-11-9(7)10(8)12(13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPSBGPTZVFQPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458708 | |
Record name | 7-METHOXY-8-NITROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-8-nitroquinoline | |
CAS RN |
83010-83-7 | |
Record name | 7-METHOXY-8-NITROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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